molecular formula C21H17N3O3S B2527495 (Z)-ethyl 3-allyl-2-((4-cyanobenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 865174-62-5

(Z)-ethyl 3-allyl-2-((4-cyanobenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2527495
CAS No.: 865174-62-5
M. Wt: 391.45
InChI Key: VRLOHNHVMAURPB-LNVKXUELSA-N
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Description

Molecular Structure Analysis

The compound likely has a planar structure due to the presence of the benzo[d]thiazole core. The presence of the allyl group could introduce some degree of conformational flexibility . The electron-deficient nature of the thiazole ring might allow for interesting electronic properties .


Chemical Reactions Analysis

The reactivity of this compound could be influenced by the presence of the allyl group and the imino group. The allyl group can participate in various reactions such as allylic substitutions and additions . The imino group can act as a nucleophile or electrophile, depending on the conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the ethyl group could influence its solubility in organic solvents .

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

Research on related heterocyclic compounds demonstrates a keen interest in synthesizing novel derivatives with potential biological activities. For instance, Abdel-Motaal et al. (2020) utilized a thiophene-incorporated thioureido substituent as a precursor for synthesizing new heterocycles, including pyrimidine and thiazole moieties, which were evaluated for anticancer activity against the colon HCT-116 human cancer cell line, showing potent activity for several compounds Abdel-Motaal, M., Alanzy, A. L., & Asem, M. (2020).

Similarly, research by Shams et al. (2010) involved synthesizing a range of heterocyclic derivatives from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, leading to compounds comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. These compounds were evaluated for their antiproliferative activity against various human cancer cell lines, with most showing high inhibitory effects Shams, H., Mohareb, R., Helal, M. H., & Mahmoud, A. (2010).

Potential Biological Activities

The exploration of novel heterocyclic compounds often extends to their potential biological activities, including anticancer, antimicrobial, and anti-rheumatic properties. The synthesized compounds derived from similar chemical structures have been evaluated for various biological activities, providing insights into their potential therapeutic applications.

For example, a study on ethyl 2-(2-cyano-3-mercapto-3-(phenylamino) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes revealed significant antioxidant, analgesic, and anti-rheumatic effects in vivo, suggesting potential applications in treating rheumatic diseases Sherif, Y., & Hosny, N. (2014).

Future Directions

The study and application of heterocyclic compounds is a vibrant field of research in chemistry. This compound, with its unique combination of functional groups, could be of interest in various areas such as medicinal chemistry, materials science, and catalysis .

Properties

IUPAC Name

ethyl 2-(4-cyanobenzoyl)imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c1-3-11-24-17-10-9-16(20(26)27-4-2)12-18(17)28-21(24)23-19(25)15-7-5-14(13-22)6-8-15/h3,5-10,12H,1,4,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLOHNHVMAURPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C#N)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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